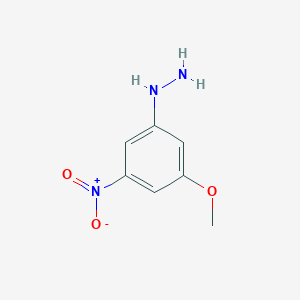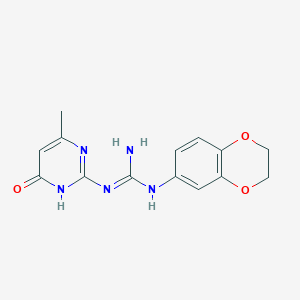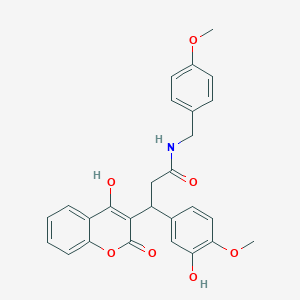![molecular formula C21H21NO7 B11049265 4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049265.png)
4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-ジメトキシフェニル)カルボニル]-3-ヒドロキシ-1-(2-ヒドロキシエチル)-5-(4-ヒドロキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ヒドロキシ、ヒドロキシエチル、ジメトキシフェニル基が置換されたピロール-2-オンコアを特徴とし、その独特の化学的特性と反応性に貢献しています。
準備方法
合成経路と反応条件
4-[(3,4-ジメトキシフェニル)カルボニル]-3-ヒドロキシ-1-(2-ヒドロキシエチル)-5-(4-ヒドロキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のようなものがあります。
ピロール-2-オンコアの形成: これは、アミノ酸またはその誘導体などの適切な前駆体を用いた環化反応によって達成できます。
置換反応: ヒドロキシ、ヒドロキシエチル、ジメトキシフェニル基の導入は、適切な試薬を用いた求核置換反応によって行うことができます。
カルボニル化: カルボニル基は、ルイス酸触媒の存在下で、3,4-ジメトキシベンゾイルクロリドを用いたフリーデル・クラフツアシル化反応によって導入できます。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大限に高めるために、上記の合成経路を最適化することが必要になります。これには、次のようなものがあります。
連続フロー化学: 反応効率とスケーラビリティを高めます。
触媒最適化: コストと環境への影響を減らすために、より効率的または再利用可能な触媒を使用します。
精製技術: 最終生成物の高純度を確保するために、高度なクロマトグラフィー法を採用します。
化学反応の分析
反応の種類
4-[(3,4-ジメトキシフェニル)カルボニル]-3-ヒドロキシ-1-(2-ヒドロキシエチル)-5-(4-ヒドロキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: ヒドロキシ基は、PCC (ピリジニウムクロロクロメート)などの酸化剤を使用してカルボニル基に酸化できます。
還元: カルボニル基は、水素化ホウ素ナトリウム (NaBH4)などの還元剤を使用してアルコールに還元できます。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: PCC、DMSO (ジメチルスルホキシド) を酸の存在下で。
還元: NaBH4、水素化リチウムアルミニウム (LiAlH4)。
置換: ニトロ化混合物 (HNO3/H2SO4)、ハロゲン (Cl2、Br2) をルイス酸の存在下で。
主要な生成物
酸化: ヒドロキシ基からケトンまたはアルデヒドの形成。
還元: カルボニル基からアルコールの形成。
置換: 芳香環へのニトロ基またはハロゲン基の導入。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、さまざまな官能基化反応が可能になり、有機合成において貴重なものになります。
生物学
生物学的研究では、この化合物の誘導体が、その潜在的な生物活性について調査される可能性があります。複数のヒドロキシ基の存在は、生物学的巨大分子との相互作用の可能性を示唆しています。
医学
潜在的な医学的用途には、新薬の開発が含まれます。この化合物の構造は、特定の酵素や受容体と相互作用し、治療効果をもたらす可能性を示唆しています。
工業
工業では、この化合物は、高度な材料の合成に使用したり、染料、ポリマー、その他の特殊化学品の製造における中間体として使用したりできます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
4-[(3,4-ジメトキシフェニル)カルボニル]-3-ヒドロキシ-1-(2-ヒドロキシエチル)-5-(4-ヒドロキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンがその効果を発揮するメカニズムは、その特定の用途によって異なります。一般的に、この化合物は、水素結合、疎水性相互作用、または共有結合を通じて、酵素、受容体、または核酸などの分子標的に作用する可能性があります。これらの相互作用は、生物学的経路を調節し、所望の効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 4-[(3,4-ジメトキシフェニル)カルボニル]ピペリジン-4-カルボキサミド
- 4-(3,4-ジメトキシフェニル)-3-ブテン-2-オン
- 4-([4-(3,4-ジメトキシフェニル)ピペラジン-1-イル]カルボニル)安息香酸
独自性
これらの類似の化合物と比較して、4-[(3,4-ジメトキシフェニル)カルボニル]-3-ヒドロキシ-1-(2-ヒドロキシエチル)-5-(4-ヒドロキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、官能基のユニークな組み合わせにより際立っています。ヒドロキシ基とカルボニル基の両方、およびピロール-2-オンコアの存在は、化学修飾と潜在的な生物活性のための汎用性の高いプラットフォームを提供します。
この詳細な概要は、4-[(3,4-ジメトキシフェニル)カルボニル]-3-ヒドロキシ-1-(2-ヒドロキシエチル)-5-(4-ヒドロキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オン、その合成、反応、用途、および類似の化合物との比較についての包括的な理解を提供します。
類似化合物との比較
Similar Compounds
4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares structural similarities with other compounds containing pyrrole rings and benzoyl groups, such as:
Uniqueness
The uniqueness of 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific disciplines.
特性
分子式 |
C21H21NO7 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(4Z)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO7/c1-28-15-8-5-13(11-16(15)29-2)19(25)17-18(12-3-6-14(24)7-4-12)22(9-10-23)21(27)20(17)26/h3-8,11,18,23-25H,9-10H2,1-2H3/b19-17- |
InChIキー |
LFQPQVGNSBZSOP-ZPHPHTNESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)/O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11049182.png)
![2-(1-Adamantyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11049185.png)



![[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid](/img/structure/B11049211.png)
![4-methyl-9,15-dioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2(6),3,7,10,13-hexaene](/img/structure/B11049219.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11049226.png)
![Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049230.png)

![1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea](/img/structure/B11049255.png)
![2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049261.png)
![Ethyl 3-oxo-1,2,3,7,8,12b-hexahydro[1,4]diazepino[2,1-a]isoquinoline-5-carboxylate](/img/structure/B11049268.png)
![Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11049271.png)
